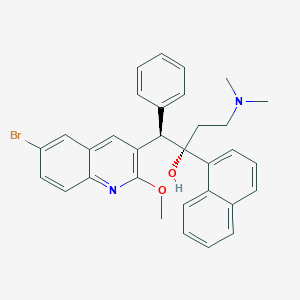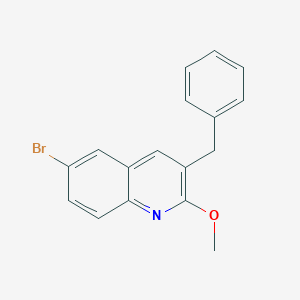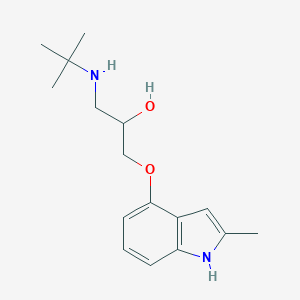
4-(2-Hidroxi-3-terc-butilaminopropoxi)-2-metilindol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves innovative approaches, such as the development of new methods for the synthesis of amino and oxindole derivatives. These methods typically include reactions under specific conditions to achieve desired structural features and functionalities, highlighting the complexity and creativity involved in synthetic organic chemistry (Zelenov et al., 2014), (Hajra et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves detailed studies using techniques like NMR spectroscopy and X-ray crystallography. These techniques provide insights into the compound's three-dimensional configuration, essential for predicting its reactivity and interactions with biological molecules. Studies on related compounds emphasize the importance of stereochemistry and molecular orientation in determining biological activity and chemical reactivity (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole or similar compounds often focus on functional group transformations, such as aminooxygenation, peroxidation, and cyclization reactions. These transformations are pivotal in modifying the compound's chemical properties for specific applications, demonstrating the compound's versatility and the potential for creating derivatives with enhanced or targeted properties (Bui et al., 2010).
Physical Properties Analysis
The physical properties of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, such as solubility, melting point, and stability, are crucial for its handling and application in different environments. These properties depend on the compound's molecular structure and are essential for determining its suitability for various applications, including pharmaceutical formulations and chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole's study. Investigations into these properties help in understanding the compound's behavior in biological systems and its potential as a precursor for more complex molecules (Utley et al., 1995).
Aplicaciones Científicas De Investigación
SDZ 21-009 has several scientific research applications:
Neuropharmacology: It is used to study the role of serotonin receptors in various neurological and psychiatric disorders.
Cancer Research: It has been used to investigate the growth regulation of neuroendocrine cells.
Microbial Fuel Cells: It has been studied for its role in the removal of antibiotics and power generation in microbial fuel cells.
Análisis De Reacciones Químicas
SDZ 21-009 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
SDZ 21-009 exerts its effects by selectively antagonizing serotonin receptors, particularly the 5-HT1A and 5-HT1B receptors . This antagonistic action inhibits the binding of serotonin to these receptors, thereby modulating various physiological and neurological processes. The molecular targets and pathways involved include the cyclic AMP pathway and the phospholipase C pathway .
Comparación Con Compuestos Similares
SDZ 21-009 is unique in its high selectivity for 5-HT1A and 5-HT1B receptors compared to other compounds that may have broader receptor affinity. Similar compounds include:
Ketanserin: A selective antagonist for 5-HT2 receptors.
Ritanserin: Another selective antagonist for 5-HT2 receptors.
Spiperone: A selective antagonist for dopamine D2 and 5-HT2 receptors.
These compounds differ in their receptor selectivity and therapeutic applications, highlighting the uniqueness of SDZ 21-009 in targeting specific serotonin receptors.
Propiedades
IUPAC Name |
1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHPLYSXBZMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946662 | |
| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23869-98-9, 62658-85-9 | |
| Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




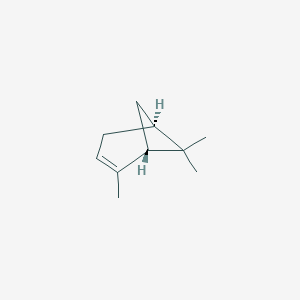


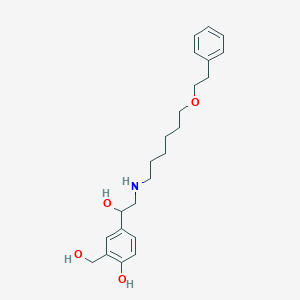
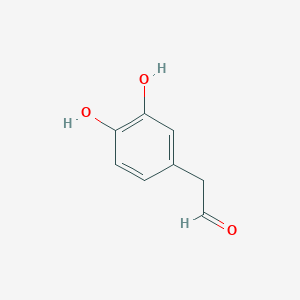


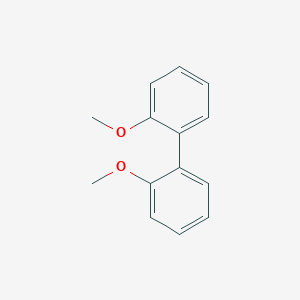
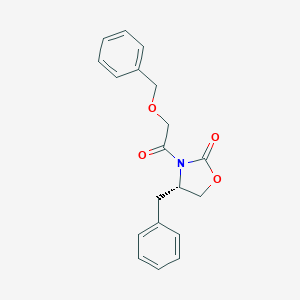

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
